An In-Depth Technical Guide to 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Properties, Synthesis, and Analytical Methodologies
An In-Depth Technical Guide to 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for its interaction with a wide array of biological targets.[1] This structural motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties.[2] This guide provides a comprehensive technical overview of a key derivative, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a crucial building block for the synthesis of more complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | [3] |
| CAS Number | 115951-61-6 | [1][3] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Predicted to be a solid |
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | >300 °C | Imidazopyridine carboxylic acids are often high-melting solids due to strong intermolecular hydrogen bonding. |
| pKa | Carboxylic Acid: ~4-5; Imidazole N-H: ~12-13; Pyridine N: ~4-5 | The carboxylic acid is expected to be the most acidic proton. The basicity of the pyridine nitrogen will be influenced by the fused imidazole ring.[4][5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The carboxylic acid and heterocyclic nitrogens provide polarity, while the fused ring system contributes to its rigidity and potential for crystal lattice packing, affecting solubility. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the fused ring system. Based on data from related structures, the aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the methyl protons around δ 2.5 ppm.[6][7]
-
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic and heterocyclic carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be observed upfield, around δ 15-25 ppm.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (imidazole): A moderate band around 3100-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1620-1450 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 178.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.[11]
Synthesis and Purification
The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through a multi-step process, typically starting from a substituted diaminopyridine. The following is a representative synthetic protocol based on established methodologies for analogous compounds.[6][12][13][14]
Synthetic Workflow
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nextsds.com [nextsds.com]
- 4. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [ntu.libraryhost.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
